Cas no 2229386-10-9 (tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate
- 2229386-10-9
- EN300-1887982
- tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate
-
- インチ: 1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-7-6-20-12(9-21)10-8-19-5-4-11(10)15(16,17)18/h4-5,8,12,20H,6-7,9H2,1-3H3
- InChIKey: GDDWPFOREZFOKD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=CC=1C1CN(C(=O)OC(C)(C)C)CCN1)(F)F
計算された属性
- せいみつぶんしりょう: 331.15076138g/mol
- どういたいしつりょう: 331.15076138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887982-5.0g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1887982-0.25g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1887982-2.5g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1887982-5g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1887982-0.05g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1887982-0.5g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1887982-1.0g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1887982-10.0g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1887982-0.1g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1887982-10g |
tert-butyl 3-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate |
2229386-10-9 | 10g |
$6697.0 | 2023-09-18 |
tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylateに関する追加情報
tert-butyl 3-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
The compound tert-butyl 3-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate, also known by its CAS number 2229386-10-9, is a complex organic molecule with significant potential in the field of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a trifluoromethylpyridine moiety and a tert-butyl carboxylate group. The combination of these functional groups makes it a versatile building block for various chemical applications.
Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the trifluoromethyl group in the pyridine ring adds electron-withdrawing properties, enhancing the molecule's ability to interact with biological targets. This feature has been leveraged in designing novel therapeutics targeting cancer, inflammation, and neurodegenerative diseases.
The tert-butyl carboxylate group plays a crucial role in modulating the physical properties of the compound, such as solubility and stability. This makes it an ideal candidate for formulation into various drug delivery systems. Moreover, the molecule's structural flexibility allows for further functionalization, enabling researchers to explore its potential in diverse chemical reactions and applications.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has improved the efficiency and selectivity of these reactions, ensuring high yields and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound.
From an analytical perspective, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. These methods provide valuable insights into the molecule's stereochemistry and dynamic behavior, which are critical for understanding its biological activity.
Looking ahead, the compound's potential applications extend beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and sensors. Ongoing research is exploring its ability to act as a building block for advanced materials with tailored electronic properties.
In conclusion, tert-butyl 3-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate represents a valuable addition to the arsenal of compounds available for chemical innovation. Its versatile structure, combined with cutting-edge synthesis and characterization techniques, positions it as a key player in both academic research and industrial applications.
2229386-10-9 (tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate) 関連製品
- 2764014-37-9(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)
- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)




